molecular formula C14H14BrN3O2 B7751167 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid CAS No. 685862-11-7

1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid

Cat. No.: B7751167
CAS No.: 685862-11-7
M. Wt: 336.18 g/mol
InChI Key: YRSWJSHMAGWBCE-UHFFFAOYSA-N
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Description

1-(6-Bromoquinazolin-4-yl)piperidine-4-carboxylic Acid is a chemical compound with the molecular formula C14H14BrN3O2 and a molecular weight of 336.18 g/mol This compound is characterized by the presence of a quinazoline ring substituted with a bromine atom at the 6th position and a piperidine ring attached to the 4th position of the quinazoline ring

Preparation Methods

The synthesis of 1-(6-Bromoquinazolin-4-yl)piperidine-4-carboxylic Acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

1-(6-Bromoquinazolin-4-yl)piperidine-4-carboxylic Acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Bromoquinazolin-4-yl)piperidine-4-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Bromoquinazolin-4-yl)piperidine-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(6-Bromoquinazolin-4-yl)piperidine-4-carboxylic Acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2/c15-10-1-2-12-11(7-10)13(17-8-16-12)18-5-3-9(4-6-18)14(19)20/h1-2,7-9H,3-6H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSWJSHMAGWBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401210115
Record name 1-(6-Bromo-4-quinazolinyl)-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685862-11-7
Record name 1-(6-Bromo-4-quinazolinyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685862-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Bromo-4-quinazolinyl)-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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